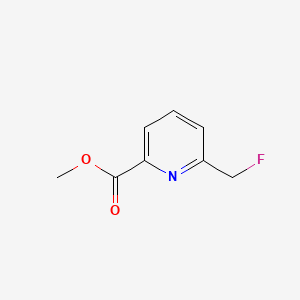

Methyl 6-(fluoromethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

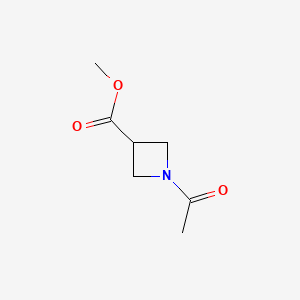

“Methyl 6-(fluoromethyl)picolinate” is a chemical compound with the CAS Number: 1209248-98-5 . Its molecular weight is 169.16 and its IUPAC name is methyl 6-(fluoromethyl)-2-pyridinecarboxylate . It is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 6-(fluoromethyl)picolinate” is 1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-(fluoromethyl)picolinate” is a liquid at room temperature .Scientific Research Applications

Fluorination and Arylation

- A study by Lee & Chi (1999) discusses a two-step method for preparing (fluoromethyl)pyridyl-substituted amines, involving fluoride ion displacement and arylation of the amine by chloropicoline. This method is efficient for preparing various aryl-substituted amine compounds labeled with fluorine-18 (Lee & Chi, 1999).

Complex Formation with Metal Cations

- Anderegg (1960) studied the complexes of anions of picolinic acid and its derivatives, including 6-methyl-picolinic acid, with 15 metal cations, offering insights into complex formation and metal interaction (Anderegg, 1960).

Mitsunobu Reaction and Hydrolysis

- Sammakia & Jacobs (1999) researched the use of picolinic acid and 6-methyl picolinic acid in the Mitsunobu reaction. The resulting esters from this reaction can be cleaved under neutral conditions using copper acetate in methanol (Sammakia & Jacobs, 1999).

Catalytic Systems and CO2 Activation

- Zhang et al. (2021) reported that a borane-trimethylamine complex, including 6-amino-2-picoline, can act as an efficient reducing agent for methylation and formylation of amines with CO2. This showcases its potential in catalytic systems and CO2 activation (Zhang, Zhang, & Gao, 2021).

Crystal Structures and Hydrogen Bonding

- A study by Pevec et al. (2011) on fluorotitanates with methyl-substituted pyridines, including 6-methylpicolinate, focused on crystal structures and hydrogen bonding, highlighting the structural aspects of these compounds (Pevec, Tekavec, & Demšar, 2011).

Fluorination of Methyl Pyridines

- Plevey, Rendell, & Tatlow (1982) explored the fluorination of methyl pyridines, including the generation of various polyfluoro-4-picolines, providing insight into fluorination processes (Plevey, Rendell, & Tatlow, 1982).

Safety And Hazards

properties

IUPAC Name |

methyl 6-(fluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNMRGFPSHLQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(fluoromethyl)picolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

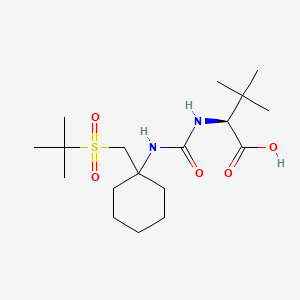

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)